Cas no 129048-72-2 (2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid)
2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
- 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
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- Inchi: 1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1
- InChI Key: DVQDNEXWFJBUAV-JTQLQIEISA-N
- SMILES: C(O)(=O)[C@H](CC1=CC=C(O)C(OC)=C1)NC(OC(C)(C)C)=O
2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM456053-250mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM456053-500mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM456053-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-1071621-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 0.1g |
$58.0 | 2025-03-21 | |
| Enamine | EN300-1071621-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 0.25g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-1071621-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 0.5g |
$153.0 | 2025-03-21 | |
| Enamine | EN300-1071621-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 1.0g |
$228.0 | 2025-03-21 | |
| Enamine | EN300-1071621-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 2.5g |
$446.0 | 2025-03-21 | |
| Enamine | EN300-1071621-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 5.0g |
$660.0 | 2025-03-21 | |
| Enamine | EN300-1071621-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
129048-72-2 | 95.0% | 10.0g |
$978.0 | 2025-03-21 |
2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Introduction to 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS No. 129048-72-2) and Its Emerging Applications in Chemical Biology
2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, identified by the CAS number 129048-72-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a combination of an amide group, a hydroxyl-substituted aromatic ring, and a propanoic acid moiety, exhibits promising potential in various biomedical applications, particularly in drug discovery and molecular pharmacology.
The molecular structure of 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is characterized by the presence of a tert-butoxy carbonyl (Boc) protecting group on the amino functionality, which is a common feature in peptide synthesis and medicinal chemistry. This protective group ensures stability during synthetic procedures while allowing for selective deprotection under controlled conditions. Additionally, the aromatic ring substituents—specifically a 4-hydroxy-3-methoxyphenyl group—impart unique electronic and steric properties that can influence binding interactions with biological targets.
In recent years, this compound has been explored for its role in the development of novel therapeutic agents. The hydroxyl and methoxy groups on the aromatic ring contribute to hydrogen bonding capabilities, making it a valuable scaffold for designing molecules that interact with protein or nucleic acid targets. Such interactions are critical in modulating biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is its utility as an intermediate in the synthesis of more complex biomolecules. Researchers have leveraged this compound to develop protease inhibitors, which are essential in treating conditions like HIV/AIDS and cancer. The Boc-protected amine group provides a versatile handle for further functionalization, enabling the construction of peptidomimetics or small-molecule drugs that mimic natural bioactive peptides while possessing improved pharmacokinetic profiles.
Recent studies have highlighted the compound's potential in targeted drug delivery systems. The hydroxyl and methoxy substituents on the aromatic ring can be exploited to design ligands that selectively bind to overexpressed receptors or enzymes found in tumor cells. This specificity is crucial for reducing off-target effects and enhancing therapeutic efficacy. Moreover, the propanoic acid moiety can serve as a linker for conjugating the compound to other molecules, such as cytotoxic agents or imaging probes, facilitating applications in both therapy and diagnostics.
The compound's stability under various reaction conditions makes it an attractive candidate for large-scale synthesis. Advances in synthetic methodologies have enabled efficient production of high-purity batches of 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, ensuring its viability for industrial applications. This has been particularly beneficial for pharmaceutical companies seeking cost-effective solutions for intermediate synthesis without compromising quality.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound with biological targets. The interplay between the Boc group, aromatic ring substituents, and carboxylic acid moiety has been meticulously analyzed to predict binding affinities and optimize lead structures. These insights have guided experimental efforts toward developing more potent and selective derivatives.
The growing interest in green chemistry has also prompted investigations into sustainable synthetic routes for this compound. Researchers are exploring biocatalytic methods and solvent-free reactions to minimize environmental impact while maintaining high yields. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In conclusion, 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS No. 129048-72-2) represents a significant advancement in chemical biology and drug development. Its unique structural features, coupled with its versatility as a synthetic intermediate, position it as a key component in designing next-generation therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly vital role in addressing unmet medical needs.
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